molecular formula C20H15F4N5 B6018794 3-(4-FLUOROPHENYL)-5-METHYL-N-[(PYRIDIN-3-YL)METHYL]-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE

3-(4-FLUOROPHENYL)-5-METHYL-N-[(PYRIDIN-3-YL)METHYL]-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE

Cat. No.: B6018794
M. Wt: 401.4 g/mol
InChI Key: HULIGLNYFHRQCJ-UHFFFAOYSA-N
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Description

3-(4-FLUOROPHENYL)-5-METHYL-N-[(PYRIDIN-3-YL)METHYL]-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by the presence of a fluorophenyl group, a methyl group, a pyridinylmethyl group, and a trifluoromethyl group attached to the pyrazolo[1,5-a]pyrimidine core. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F4N5/c1-12-9-16(26-11-13-3-2-8-25-10-13)29-19(27-12)17(18(28-29)20(22,23)24)14-4-6-15(21)7-5-14/h2-10,26H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULIGLNYFHRQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC3=CN=CC=C3)C(F)(F)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F4N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROPHENYL)-5-METHYL-N-[(PYRIDIN-3-YL)METHYL]-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE typically involves multi-step organic reactions. One common method includes the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates followed by condensation with hydrazine . This method provides concise access to the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents. The use of microwave-assisted synthesis and palladium-catalyzed reactions under solvent-free conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROPHENYL)-5-METHYL-N-[(PYRIDIN-3-YL)METHYL]-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the fluorophenyl and pyridinylmethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-FLUOROPHENYL)-5-METHYL-N-[(PYRIDIN-3-YL)METHYL]-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-5-METHYL-N-[(PYRIDIN-3-YL)METHYL]-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and downstream signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

Uniqueness

Compared to similar compounds, 3-(4-FLUOROPHENYL)-5-METHYL-N-[(PYRIDIN-3-YL)METHYL]-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE is unique due to the presence of the trifluoromethyl group, which significantly enhances its pharmacokinetic properties. The combination of the fluorophenyl and pyridinylmethyl groups also contributes to its distinct chemical and biological activities .

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